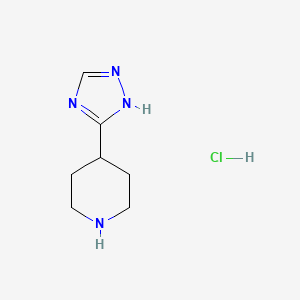

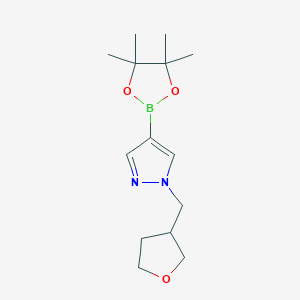

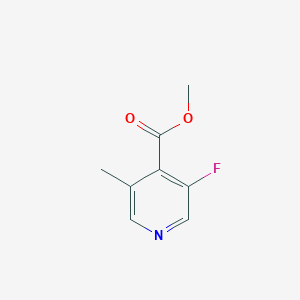

![molecular formula C12H19NO4 B1411836 Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate CAS No. 1419101-34-0](/img/structure/B1411836.png)

Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate

Übersicht

Beschreibung

“Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate” is a chemical compound that is part of the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings . The process is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) . This reaction can be conducted under low catalyst loadings . The reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .

Wissenschaftliche Forschungsanwendungen

Antiviral Medication Synthesis

Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate: is a key intermediate in the synthesis of antiviral medications. It has been utilized in the production of boceprevir , a protease inhibitor used in the treatment of hepatitis C virus . Additionally, it plays a significant role in the synthesis of pf-07321332 , an oral drug for COVID-19 treatment .

Efficient Synthesis Method Development

Researchers have developed an innovative approach for the efficient synthesis of this compound using Ru (II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates . This method provides a more streamlined and higher-yielding process compared to traditional cyclization and catalytic hydrogenation reactions.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is crucial for creating a variety of drugs beyond antivirals. Its structure is a fundamental building block in the design of new pharmaceutical agents, particularly those requiring a bicyclic scaffold with a nitrogen atom .

Gabriel Synthesis Application

The compound’s synthesis involves the Gabriel synthesis , a method used to transform primary alkyl halides into primary amines . This showcases its versatility in chemical reactions and its potential application in developing other synthetic methodologies.

Structural Insights for Drug Design

The structural analysis of this compound provides insights into the design of other drugs. For instance, studies involving its complexation with proteases offer valuable information for the development of inhibitors targeting similar enzymes .

Catalysis Research

The compound’s synthesis has contributed to catalysis research, particularly in exploring the efficiency of different transition metal-catalyzed methods . This research can lead to advancements in other areas of synthetic chemistry that rely on catalysis.

Atom Economy Improvement

The innovative synthesis method of this compound also addresses concerns regarding atom economy. Traditional methods exhibited poor atom economy, but the new approach using Ru (II) catalysis is more atom-efficient .

Wirkmechanismus

Zukünftige Richtungen

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

Eigenschaften

IUPAC Name |

3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKNDGQUFLNXNJ-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

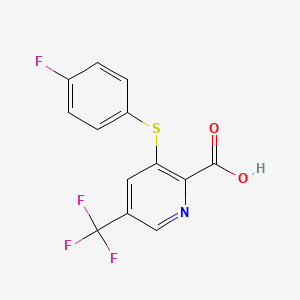

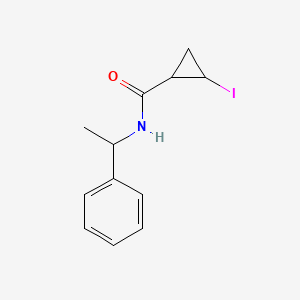

![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)

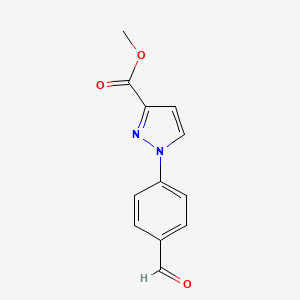

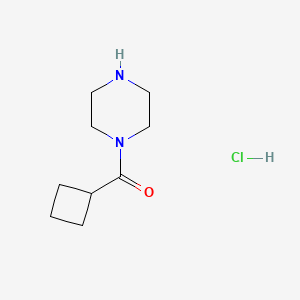

![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)

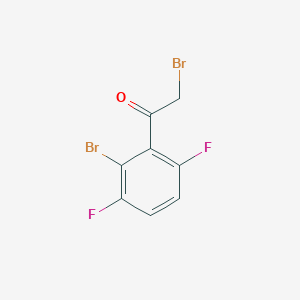

![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)

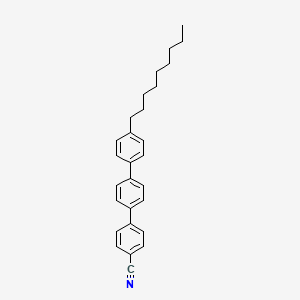

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)